Thebaine tartrate

Description

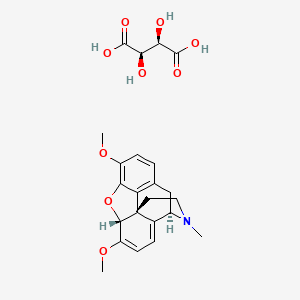

Thebaine tartrate (chemical formula: C₁₉H₂₁NO₃ · C₄H₆O₆; molecular weight: 461.3 g/mol) is a salt form of thebaine, an opioid alkaloid naturally found in Papaver somniferum (opium poppy). Thebaine itself is a precursor in the biosynthesis of semi-synthetic opioids like oxycodone and naloxone. The tartrate salt is formed by combining thebaine with tartaric acid, a dicarboxylic acid, which enhances its stability and solubility in specific industrial and pharmaceutical applications .

This compound is primarily utilized in purification processes during alkaloid extraction from crude opium or poppy straw. Its formation under acidic conditions (pH ~2–3) allows efficient crystallization, making it a preferred intermediate in large-scale thebaine production .

Properties

CAS No. |

15358-06-2 |

|---|---|

Molecular Formula |

C23H27NO9 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1 |

InChI Key |

SRTMESYUHNZYJG-RQJCEIHKSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Extraction of Thebaine from Crude Opium or Thebaine Mixtures

The initial step in preparing thebaine tartrate is the extraction of thebaine alkaloid from crude opium or technical-grade thebaine mixtures, which contain other alkaloids like morphine, codeine, papaverine, and various resins and gums.

Common Extraction Solvents and Procedures:

Benzene Extraction: Crude thebaine is percolated multiple times with cold benzene. The benzene extract is then concentrated by distillation, washed with dilute caustic soda solution to remove resins and coloring matter, followed by extraction with dilute acetic acid. Thebaine is subsequently precipitated with caustic soda and purified as acid tartrate.

Toluene Extraction: Cold toluene is used to percolate crude thebaine. The solution is filtered to remove insolubles, then extracted with tartaric acid solution to precipitate thebaine acid tartrate. This method is effective especially when crude thebaine has a high thebaine content and low resin/gum impurities.

Trichloroethylene and Dichloroethane Extraction: These solvents have been used similarly to benzene and toluene for percolation, followed by precipitation of thebaine acid tartrate from aqueous tartaric acid solutions.

Acid Extraction: Dilute hydrochloric or sulfuric acid solutions (generally below 1% concentration) are used to extract thebaine from crude material. The acid extract is then basified to remove gums and resins, followed by precipitation of thebaine as acid tartrate.

Purification and Crystallization of this compound

After extraction, thebaine is purified through formation of its acid tartrate salt, which crystallizes out of solution under controlled pH and temperature conditions.

pH Adjustment: Thebaine in solution is treated with tartaric acid until a slightly acidic pH (around 2 to 3) is reached, causing thebaine acid tartrate to precipitate as fine crystals. Sometimes initial neutralization to pH 5 or 6 is performed to dissolve thebaine before further acidification.

Temperature Control: Solutions are heated to 50–60°C to facilitate dissolution and then cooled to promote crystallization. Cooling may be done gradually to avoid crust formation on vessel surfaces.

Filtration and Washing: The precipitated this compound crystals are separated by vacuum filtration, washed with cold water or rectified spirit to remove impurities, and then dried at moderate temperatures (around 40°C).

Decolorization: Activated charcoal treatment is often employed during purification to remove colored impurities before final crystallization.

Industrial Scale Preparation Example

A typical industrial-scale preparation involves:

Suspending 10 kg of wet technical-grade thebaine in 20 liters of water with stirring.

Adding glacial acetic acid to reach pH 5, dissolving thebaine completely.

Heating the solution gently to 50–60°C.

Adding tartaric acid solution until pH 2 is reached, causing thebaine acid tartrate to crystallize as a creamy yellow solid.

Allowing the precipitate to stand for 2 hours for complete separation.

Centrifuging and washing the crystals with rectified spirit.

Re-dissolving the acid tartrate in water, adjusting pH to 6 with sodium hydroxide, decolorizing with activated carbon, filtering, then adding rectified spirit and raising pH to 10 to precipitate pure thebaine.

Filtering and drying the final thebaine product at 40°C yields about 4.5 to 5 kg of dry thebaine with melting points around 189–192°C.

Comparative Data on Thebaine Extraction Methods

The following table summarizes various extraction and purification methods and their yields based on experimental data from multiple studies:

Analytical and Process Considerations

Solubility and Crystallization Challenges: Morphine acid tartrate and thebaine acid tartrate have limited solubility in water, which can cause crystallization issues during filtration and handling. Heating and controlled pH adjustment mitigate these problems.

Removal of Impurities: Resins, gums, and coloring matter are significant impurities that must be removed by solvent washing, basification, charcoal treatment, and filtration to obtain high-purity this compound.

pH Control: Precise pH control during extraction and precipitation is critical to maximize yield and purity. Thebaine precipitates well at pH 2–3 in the presence of tartaric acid.

Temperature: Moderate heating (50–60°C) helps dissolve thebaine and tartaric acid salts before crystallization, improving crystal quality and yield.

Chemical Reactions Analysis

Types of Reactions: Thebaine tartrate undergoes various chemical reactions, including:

Reduction: Reduction of thebaine can yield compounds like dihydrothebaine.

Substitution: Thebaine can undergo substitution reactions to form derivatives like buprenorphine and etorphine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various alkylating agents and catalysts are used for substitution reactions.

Major Products Formed:

Oxymorphone: A potent analgesic.

Naloxone: An opioid antagonist used to counteract opioid overdose.

Buprenorphine: A partial agonist used in opioid addiction treatment.

Scientific Research Applications

Thebaine tartrate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various opioid derivatives.

Biology: Studied for its interactions with opioid receptors and its effects on the central nervous system.

Medicine: Serves as a precursor for the synthesis of important pharmaceuticals like oxycodone and naloxone.

Industry: Used in the production of semi-synthetic opioids for pain management and addiction treatment.

Mechanism of Action

Thebaine tartrate exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a precursor to various opioid compounds that bind to μ-opioid receptors, leading to analgesic and stimulatory effects . The molecular targets include the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor . The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity and modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Thebaine Salts

Chemical and Physical Properties

Thebaine forms salts with various acids, each differing in molecular structure, solubility, and industrial utility. Key comparisons include:

| Property | Thebaine Tartrate | Thebaine Oxalate | Thebaine Salicylate | Thebaine Hydrochloride |

|---|---|---|---|---|

| Chemical Formula | C₁₉H₂₁NO₃ · C₄H₆O₆ | C₁₉H₂₁NO₃ · C₂H₂O₄ · H₂O | C₁₉H₂₁NO₃ · C₇H₆O₃ | C₁₉H₂₁NO₃ · HCl |

| Molecular Weight | 461.3 | 419.2 | 444.3 | ~363.9 |

| Volatility (%) | 67.5 | 74.3 | 70.1 | Not reported |

| Solubility | Soluble in acidic aqueous media | Soluble in organic solvents | Moderate aqueous solubility | High water solubility |

| Primary Use | Purification and crystallization | Limited industrial use | Rarely used | Pharmaceutical formulations |

Key Observations :

- Volatility : this compound exhibits lower volatility compared to oxalate and salicylate salts, likely due to stronger hydrogen bonding with tartaric acid .

- Solubility : The tartrate form is highly soluble under acidic conditions (pH 2–3), facilitating its use in purification via precipitation. In contrast, the hydrochloride form is water-soluble, making it suitable for injectable formulations .

This compound

- Purification : Extensively used in thebaine extraction from crude opium waste. Tartaric acid selectively precipitates this compound, which is then converted back to freebase thebaine using ammonia or sodium carbonate .

- Yield : Industrial processes achieve ~45–65% recovery of this compound from high-quality crude thebaine, with melting points of 191–193°C indicating purity .

Thebaine Hydrochloride

- Pharmaceutical Use: Preferred for drug formulations due to high aqueous solubility.

Thebaine Oxalate and Salicylate

- Limited Utility: These salts are less efficient in purification due to lower stability and solubility in industrial solvents. The oxalate form is occasionally used in niche extraction protocols .

Pharmacological Comparison

While direct pharmacological data on thebaine salts are sparse, related tartrate-containing opioids provide insights:

- Metaraminol Bitartrate: A vasopressor where the tartrate moiety enhances stability. This suggests tartrate salts may improve shelf life, though this benefit is unverified for this compound .

Research Findings and Industrial Data

Extraction Efficiency

- Crude Thebaine to Tartrate : A 100 kg batch of crude thebaine yields ~45 g of pure this compound after acid treatment and crystallization. Impurities (resins, gums) reduce efficiency, necessitating pH adjustments and solvent washing .

- Comparative Yields : The oxalate method yields 28 g of thebaine from 100 g crude material, while tartrate methods achieve higher purity (melting point 192–193°C vs. 189°C for oxalate) .

Q & A

Q. What standardized analytical methods are recommended for quantifying Thebaine tartrate in plant-derived matrices?

To quantify this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with photodiode array (PDA) detection is widely used. Method development should follow Quality by Design (QbD) principles, incorporating Box–Behnken experimental designs to optimize critical parameters like mobile phase composition, flow rate, and column temperature . For plant extracts, supercritical CO₂ extraction paired with HPLC and mass spectrometry (MS) validation ensures accurate quantification, particularly when analyzing alkaloid-rich matrices like Papaver bracteatum .

Q. How can researchers confirm the identity and purity of synthesized this compound?

Identity verification requires a combination of spectroscopic techniques (e.g., UV-Vis spectrophotometry for reaction monitoring) and chromatographic methods (e.g., RP-HPLC with reference standards). Purity assessment involves elemental analysis, melting point determination, and mass spectrometry. For novel compounds, full characterization data (e.g., NMR, FTIR) must be provided, adhering to ICH guidelines for analytical validation .

Q. What are the key considerations for designing in vitro studies to assess this compound’s solubility and bioavailability?

Use biorelevant media (e.g., simulated gastric fluid) to mimic physiological conditions. Solubility studies should employ ultraviolet (UV) spectroscopy or HPLC to measure dissolution rates. For low-bioavailability challenges, micronization via supercritical techniques can reduce particle size (5–100 nm), enhancing surface area and solubility by up to 1.7× .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in different assay conditions be resolved?

Contradictions often arise from variations in buffer composition, temperature, or particle size. Systematic analysis using Design of Experiments (DoE) methodologies, such as central composite design, can isolate critical factors. For example, supercritical pressure significantly impacts extraction yield and particle size distribution, which directly influence solubility . Cross-validate results with multiple techniques (e.g., FESEM for particle morphology, UV for dissolution kinetics) to reconcile discrepancies .

Q. What experimental strategies optimize this compound extraction while minimizing degradation?

Supercritical CO₂ extraction parameters (pressure, temperature, co-solvent ratio) should be optimized using response surface methodology. For Papaver bracteatum, pressure is the dominant factor, with yields highest at 40 MPa. Post-extraction, rapid micronization under controlled conditions prevents alkaloid degradation . Stability studies under varying pH and light exposure are critical for protocol refinement.

Q. How can researchers design robust pharmacological studies to evaluate this compound’s permeation and efficacy?

In vitro/ex-vivo permeation models (e.g., buccal or intestinal membranes) should incorporate formulation variables like polymer matrix composition and permeation enhancers (e.g., DMSO). Use factorial designs to test interactions between variables. For instance, high DMSO levels in buccoadhesive films significantly enhance permeation coefficients, but require optimization to balance efficacy and toxicity . Statistical validation via ANOVA ensures reproducibility .

Methodological Tables

Table 1: Optimization of Supercritical CO₂ Extraction for this compound (Adapted from )

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Pressure (MPa) | 40 | ++ |

| Temperature (°C) | 50 | + |

| Co-solvent (%) | 10 | + |

Table 2: Solubility Enhancement via Micronization (Data from )

| Formulation | Particle Size (nm) | Solubility Increase (×) |

|---|---|---|

| Non-micronized | >1000 | 1.0 (baseline) |

| Supercritical-treated | 5–100 | 1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.